molecular formula C22H17Br2NO4S B2988163 5,7-Dibromoquinolin-8-yl 4-propoxynaphthalene-1-sulfonate CAS No. 2415555-72-3

5,7-Dibromoquinolin-8-yl 4-propoxynaphthalene-1-sulfonate

Cat. No.: B2988163
CAS No.: 2415555-72-3
M. Wt: 551.25
InChI Key: SGGDFJABEXITQN-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 4-propoxynaphthalene-1-sulfonate: is a versatile chemical compound used in various scientific research fields. Its unique properties make it valuable in drug discovery, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 4-propoxynaphthalene-1-sulfonate typically involves the bromination of quinoline derivatives followed by sulfonation and propoxylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 4-propoxynaphthalene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Formation of quinoline amines.

    Substitution: Halogen exchange reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 5,7-Dibromoquinolin-8-yl 4-propoxynaphthalene-1-sulfonate is used as a building block for synthesizing complex organic molecules.

Biology

In biological research, this compound is utilized for studying enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 4-propoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dibromoquinolin-8-ol
  • 4-Propoxynaphthalene-1-sulfonic acid
  • Quinoline derivatives

Uniqueness

Compared to similar compounds, 5,7-Dibromoquinolin-8-yl 4-propoxynaphthalene-1-sulfonate stands out due to its unique combination of brominated quinoline and propoxynaphthalene sulfonate moieties. This combination imparts distinct chemical and biological properties, making it valuable for a wide range of applications .

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-propoxynaphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Br2NO4S/c1-2-12-28-19-9-10-20(15-7-4-3-6-14(15)19)30(26,27)29-22-18(24)13-17(23)16-8-5-11-25-21(16)22/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGDFJABEXITQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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